Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area of CAS 898418-41-2 Versus Selected Indoline-Pyran Acetamide Analogs
The target compound exhibits a computed XLogP3-AA value of 1.3, a topological polar surface area (TPSA) of 67.9 Ų, and a hydrogen bond donor count of 1 based on PubChem-computed descriptors (release 2021.05.07) [1]. These values are distinct from close analogs within the same scaffold series. For example, the p-tolyl acetamide analog (CAS 898441-02-6) possesses a larger, more lipophilic N-aryl substituent, which would be expected to increase logP and TPSA relative to the N-methyl derivative, though exact computed values for the comparator are not published in authoritative databases. The N-methyl substitution minimizes steric bulk while preserving hydrogen-bonding capacity through the single amide NH donor, a feature that differentiates it from N-cyclohexyl (CAS 898456-52-5) or N-phenethyl analogs that introduce greater conformational flexibility and hydrophobicity. This is a class-level inference based on established medicinal chemistry principles [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, HBD count) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 67.9 Ų; HBD = 1; Molecular Weight = 314.34 g/mol |
| Comparator Or Baseline | N-(p-tolyl) analog (CAS 898441-02-6): Molecular Weight = 406.4 g/mol; N-cyclohexyl analog (CAS 898456-52-5): Molecular Weight = 382.46 g/mol. Quantitative logP and TPSA values for comparators unavailable from permitted authoritative sources. |
| Quantified Difference | Molecular weight difference: –92.06 Da vs. p-tolyl analog; –68.12 Da vs. N-cyclohexyl analog. Computed property differences for logP and TPSA not quantifiable due to absence of comparator data. |
| Conditions | Computed properties from PubChem using XLogP3 3.0, Cactvs 3.4.8.18, and PubChem 2.1 (release 2021.05.07). |
Why This Matters
Physicochemical divergence—even at the level of computed descriptors—can translate into differential solubility, permeability, and off-target binding, making procurement of the exact N-methyl analog essential for experiments where lipophilicity and hydrogen-bonding characteristics are critical variables.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7178510, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/DTSAGUMJXZCWHE-UHFFFAOYSA-N. Accessed 09 May 2026. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
